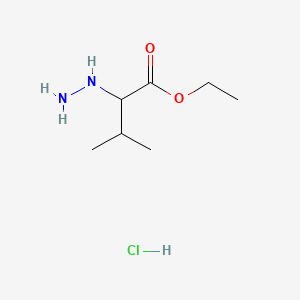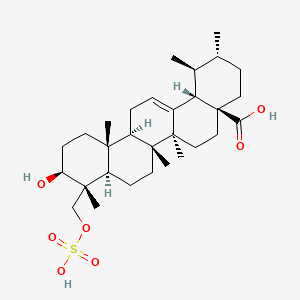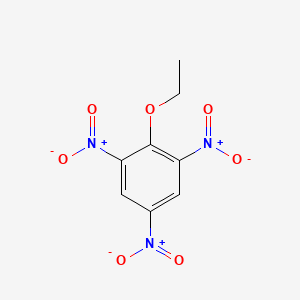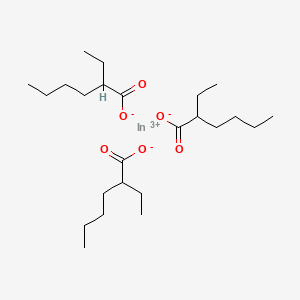
Indium(III) 2-ethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium(III) 2-ethylhexanoate is an organometallic compound with the chemical formula In(C8H15O2)3. It is a yellow to orange liquid and is known for its solubility in organic solvents. This compound is widely used in various industrial and scientific applications due to its unique properties, including its role as a precursor in the formation of indium oxide thin films .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indium(III) 2-ethylhexanoate can be synthesized by reacting indium(III) chloride with 2-ethylhexanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The general reaction can be represented as:
InCl3+3C8H15O2H→In(C8H15O2)3+3HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or other separation techniques to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions: Indium(III) 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: When exposed to air, it can oxidize to form indium oxide.
Reduction: It can be reduced to elemental indium under specific conditions.
Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.
Reduction: Can be achieved using reducing agents such as hydrogen gas or hydrazine.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products:
Oxidation: Indium oxide (In2O3)
Reduction: Elemental indium (In)
Substitution: Various indium complexes depending on the substituting ligand
Applications De Recherche Scientifique
Indium(III) 2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of indium oxide thin films, which are essential in the production of transparent conductive coatings for electronic devices.
Biology: Investigated for its potential antimicrobial properties and its role in bioimaging and radiopharmaceuticals.
Medicine: Explored for its use in anticancer therapies and as a component in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices
Mécanisme D'action
The mechanism of action of indium(III) 2-ethylhexanoate varies depending on its application:
In Antimicrobial Therapy: It disrupts microbial cell membranes and interferes with essential metabolic processes.
In Photodynamic Therapy: It generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
In Catalysis: It acts as a Lewis acid, facilitating various organic reactions by stabilizing reaction intermediates
Comparaison Avec Des Composés Similaires
Indium(III) 2-ethylhexanoate can be compared with other indium(III) complexes such as:
- Indium(III) acetate
- Indium(III) chloride
- Indium(III) nitrate
Uniqueness:
- Solubility: this compound is more soluble in organic solvents compared to indium(III) chloride and indium(III) nitrate.
- Applications: It is specifically used as a precursor for indium oxide thin films, which is not a common application for indium(III) acetate or indium(III) nitrate .
Propriétés
Numéro CAS |
67816-06-2 |
|---|---|
Formule moléculaire |
C24H45InO6 |
Poids moléculaire |
544.4 g/mol |
Nom IUPAC |
2-ethylhexanoate;indium(3+) |
InChI |
InChI=1S/3C8H16O2.In/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
Clé InChI |
ARHIRDSNQLUBHR-UHFFFAOYSA-K |
SMILES canonique |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[In+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


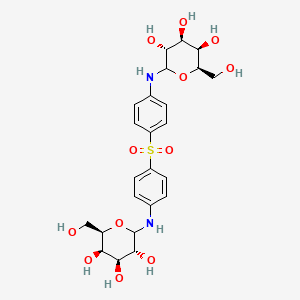

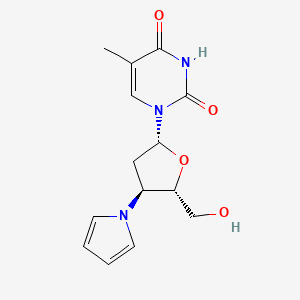


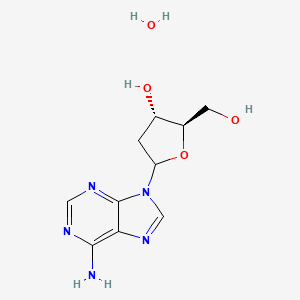
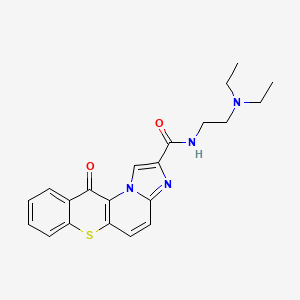
![3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12809418.png)
